molecular formula C16H14N6O3 B14922656 2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B14922656
M. Wt: 338.32 g/mol
InChI Key: DPUZOKYLNOACRX-BOPFTXTBSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzotriazole moiety and a nitrophenyl group. Compounds with benzotriazole structures are often used in various applications due to their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of benzotriazole derivatives with hydrazides and nitrophenyl compounds. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industry, benzotriazole derivatives are often used as corrosion inhibitors, UV stabilizers, and in the formulation of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the nitrophenyl group can participate in redox reactions. These interactions can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE: Lacks the nitrophenyl group.

    N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE: Lacks the benzotriazole moiety.

Uniqueness

The presence of both the benzotriazole and nitrophenyl groups in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’~1~-[(Z)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE makes it unique, as it combines the properties of both moieties, potentially leading to novel applications and enhanced reactivity.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H14N6O3/c1-11(12-6-8-13(9-7-12)22(24)25)17-18-16(23)10-21-19-14-4-2-3-5-15(14)20-21/h2-9H,10H2,1H3,(H,18,23)/b17-11-

InChI Key

DPUZOKYLNOACRX-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1N=C2C=CC=CC2=N1)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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